molecular formula C6H10ClNO B12642747 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime CAS No. 115745-89-6

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime

Cat. No.: B12642747
CAS No.: 115745-89-6
M. Wt: 147.60 g/mol
InChI Key: CETJAMWDGXFQPB-ONEGZZNKSA-N
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Description

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are characterized by the presence of the >C=N-O-R moiety, which imparts unique chemical and biological properties to the compound

Preparation Methods

The synthesis of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime typically involves the reaction of an oxime (derived from ketones or aldehydes) with an alkyl or aryl halogen . The reaction conditions often require the presence of a base to facilitate the formation of the oxime ether moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime involves its interaction with specific molecular targets. For example, oxime ethers are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate poisoning . The compound may also interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime include other oxime ethers such as acetone oxime, β-isonitrosopropane, and acetonoxime These compounds share the >C=N-O-R moiety but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

115745-89-6

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

N-[(E)-3-chloroprop-2-enoxy]propan-2-imine

InChI

InChI=1S/C6H10ClNO/c1-6(2)8-9-5-3-4-7/h3-4H,5H2,1-2H3/b4-3+

InChI Key

CETJAMWDGXFQPB-ONEGZZNKSA-N

Isomeric SMILES

CC(=NOC/C=C/Cl)C

Canonical SMILES

CC(=NOCC=CCl)C

Origin of Product

United States

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